molecular formula C8H12N2O B12222389 1,3-diethyl-1H-pyrazole-4-carbaldehyde

1,3-diethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12222389
M. Wt: 152.19 g/mol
InChI Key: XQNSBAQKZITSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-diethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, its aldehyde group allows it to participate in various biochemical pathways, leading to the formation of oximes and hydrazones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethyl groups enhance its solubility and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1,3-diethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-10(4-2)9-8/h5-6H,3-4H2,1-2H3

InChI Key

XQNSBAQKZITSMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.